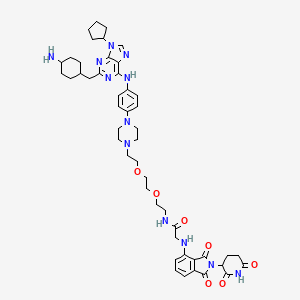

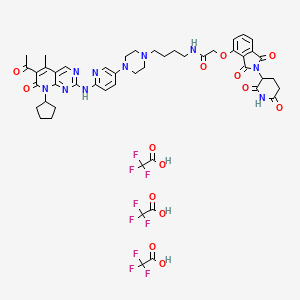

PROTAC FLT3/CDK9 degrader-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC FLT3/CDK9-Degrader-1 ist ein potenter dualer Degrader, der auf FMS-like Tyrosinkinase 3 (FLT3) und Cyclin-abhängige Kinase 9 (CDK9) abzielt. Diese Verbindung wurde entwickelt, um Apoptose zu induzieren und die Zielproteine FLT3 und CDK9 effektiv abzubauen, was sie zu einem vielversprechenden Kandidaten für die Forschung in der akuten myeloischen Leukämie (AML) mit FLT3-ITD-Mutationen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PROTAC FLT3/CDK9-Degrader-1 beinhaltet die Konjugation von Liganden für FLT3 und CDK9 mit einem Linker, der die Bildung eines heterobifunktionalen Moleküls erleichtert. Der Syntheseweg umfasst typischerweise:

Ligandensynthese: Herstellung einzelner Liganden für FLT3 und CDK9.

Linker-Anbindung: Konjugation der Liganden mit einem Linker-Molekül.

Endmontage: Kopplung der konjugierten Liganden zur Bildung des endgültigen PROTAC-Moleküls

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für PROTAC FLT3/CDK9-Degrader-1 sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese der einzelnen Komponenten, gefolgt von ihrer Konjugation unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

PROTAC FLT3/CDK9-Degrader-1 unterliegt hauptsächlich:

Abbaureaktionen: Induziert den proteasomalen Abbau von FLT3 und CDK9.

Apoptoseinduktion: Triggert Apoptose in Zielzellen

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien umfassen Proteasom-Inhibitoren wie MG132, um den Abbauprozess zu untersuchen.

Bedingungen: Typische Bedingungen umfassen die Inkubation der Verbindung mit Zielzellen bei unterschiedlichen Konzentrationen und Zeitpunkten, um die Abbau- und apoptotischen Effekte zu beobachten

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die abgebauten Fragmente der FLT3- und CDK9-Proteine, die anschließend vom Proteasom verarbeitet werden .

Wissenschaftliche Forschungsanwendungen

PROTAC FLT3/CDK9-Degrader-1 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird verwendet, um die chemischen Eigenschaften und Abbaumechanismen von Dual-Target-PROTACs zu untersuchen.

Biologie: Untersucht die biologischen Pfade, die an FLT3 und CDK9 beteiligt sind, insbesondere in Krebszellen.

Medizin: Erforscht das therapeutische Potenzial bei der Behandlung von AML mit FLT3-ITD-Mutationen.

Wirkmechanismus

PROTAC FLT3/CDK9-Degrader-1 übt seine Wirkungen durch einen Mechanismus aus, der als Proteolyse-Targeting-Chimäre (PROTAC) bekannt ist. Die Verbindung bindet an FLT3 und CDK9 und rekrutiert eine E3-Ubiquitin-Ligase, die die Zielproteine für den Abbau durch das Proteasom kennzeichnet. Dieser Prozess führt zu einer effektiven Reduktion der FLT3- und CDK9-Spiegel, was Apoptose in Krebszellen induziert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:

Ligand Synthesis: Preparation of individual ligands for FLT3 and CDK9.

Linker Attachment: Conjugation of the ligands with a linker molecule.

Final Assembly: Coupling the conjugated ligands to form the final PROTAC molecule

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

PROTAC FLT3/CDK9 degrader-1 primarily undergoes:

Degradation Reactions: Induces proteasomal degradation of FLT3 and CDK9.

Apoptosis Induction: Triggers apoptosis in target cells

Common Reagents and Conditions

Reagents: Common reagents include proteasome inhibitors like MG132 to study the degradation process.

Conditions: Typical conditions involve incubation of the compound with target cells at varying concentrations and time points to observe the degradation and apoptotic effects

Major Products Formed

The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .

Wissenschaftliche Forschungsanwendungen

PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:

Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.

Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.

Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.

Wirkmechanismus

PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PROTAC CDK9-Degrader-1: Degradiert selektiv CDK9.

PROTAC FLT3/CDKs-Degrader-1: Zielt auf FLT3 und mehrere Cyclin-abhängige Kinasen ab.

KI-CDK9d-32: Ein hochpotenter und selektiver CDK9-Degrader

Einzigartigkeit

PROTAC FLT3/CDK9-Degrader-1 ist aufgrund seiner Dual-Targeting-Fähigkeit einzigartig und baut sowohl FLT3 als auch CDK9 effektiv ab. Diese duale Wirkung erhöht seine potenzielle therapeutische Wirksamkeit, insbesondere bei Krebsarten mit FLT3-ITD-Mutationen .

Eigenschaften

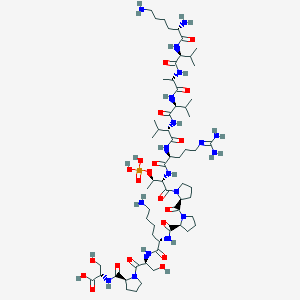

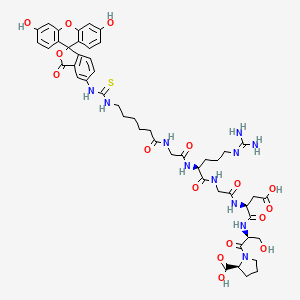

Molekularformel |

C48H62N12O7 |

|---|---|

Molekulargewicht |

919.1 g/mol |

IUPAC-Name |

N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |

InChI-Schlüssel |

UKICDSIDQFKJID-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)